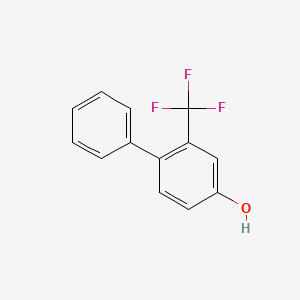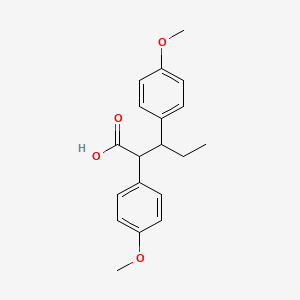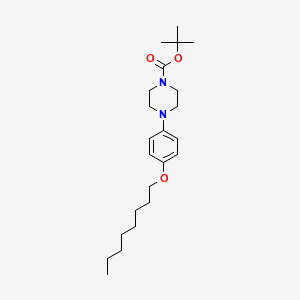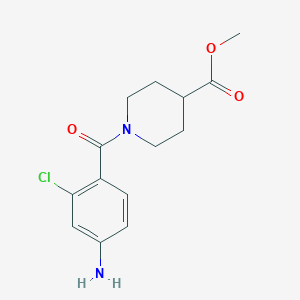
2-Trifluoromethyl-biphenyl-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trifluoromethyl-biphenyl-4-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-biphenyl-4-ol typically involves the introduction of the trifluoromethyl group into the biphenyl structure. One common method is the radical trifluoromethylation of biphenyl derivatives. This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Análisis De Reacciones Químicas
Types of Reactions
2-Trifluoromethyl-biphenyl-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives .
Aplicaciones Científicas De Investigación
2-Trifluoromethyl-biphenyl-4-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Trifluoromethyl-biphenyl-4-ol and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(trifluoromethyl)biphenyl: Similar in structure but lacks the hydroxyl group, leading to different chemical properties and applications.
4-Trifluoromethylphenol: Contains a trifluoromethyl group attached to a phenol ring, differing in the absence of the biphenyl structure.
Uniqueness
2-Trifluoromethyl-biphenyl-4-ol is unique due to the combination of the trifluoromethyl group and the hydroxyl group on a biphenyl structure. This combination imparts distinct chemical reactivity and potential for diverse applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C13H9F3O |
|---|---|
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
4-phenyl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h1-8,17H |
Clave InChI |
SBXNDMGSQWQBRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)

![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)


![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)

![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
